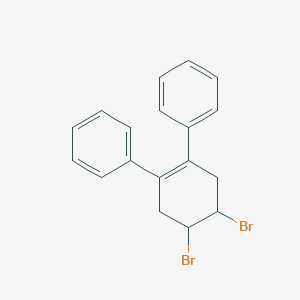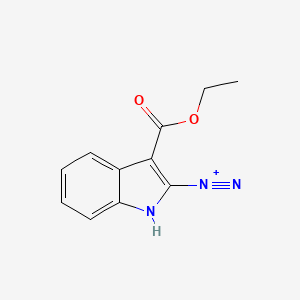
3-(Ethoxycarbonyl)-1H-indole-2-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethoxycarbonyl)-1H-indole-2-diazonium is a diazonium compound derived from indole, a heterocyclic aromatic organic compound. The presence of the ethoxycarbonyl group at the 3-position and the diazonium group at the 2-position of the indole ring makes this compound unique. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium typically involves the diazotization of 3-(Ethoxycarbonyl)-1H-indole. This process can be achieved by treating 3-(Ethoxycarbonyl)-1H-indole with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors could be advantageous in industrial settings to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
3-(Ethoxycarbonyl)-1H-indole-2-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride or bromide, potassium iodide, and copper(I) cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions.
Major Products Formed
Substitution Products: Halogenated indoles, cyanated indoles.
Azo Compounds: Azo dyes and pigments.
Hydrazine Derivatives: Hydrazino-indoles.
科学的研究の応用
3-(Ethoxycarbonyl)-1H-indole-2-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Potential use in the modification of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive indole derivatives.
Industry: Utilized in the production of azo dyes, which are important in textile and printing industries.
作用機序
The mechanism of action of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium primarily involves its ability to form reactive intermediates, such as nitrenes and radicals, through the loss of nitrogen gas. These intermediates can then participate in various chemical reactions, including substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
類似化合物との比較
Similar Compounds
3-(Ethoxycarbonyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a diazonium group.
3-(Ethoxycarbonyl)-1H-indole-2-amine: Contains an amine group at the 2-position instead of a diazonium group.
3-(Ethoxycarbonyl)-1H-indole-2-thiol: Features a thiol group at the 2-position.
Uniqueness
The presence of the diazonium group in 3-(Ethoxycarbonyl)-1H-indole-2-diazonium makes it highly reactive and versatile in organic synthesis. This reactivity allows for the formation of a wide range of derivatives through substitution and coupling reactions, which is not as easily achievable with the similar compounds listed above.
特性
CAS番号 |
746597-93-3 |
|---|---|
分子式 |
C11H10N3O2+ |
分子量 |
216.22 g/mol |
IUPAC名 |
3-ethoxycarbonyl-1H-indole-2-diazonium |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-5-3-4-6-8(7)13-10(9)14-12/h3-6H,2H2,1H3/p+1 |
InChIキー |
PCVBBVPSSDBLSF-UHFFFAOYSA-O |
正規SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
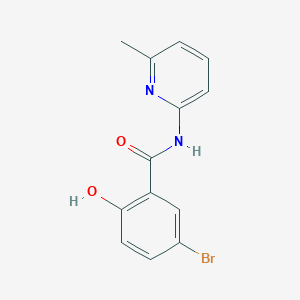
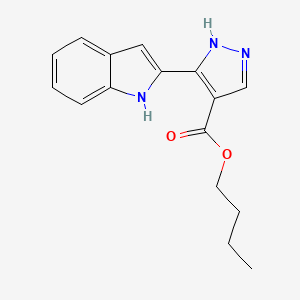
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)
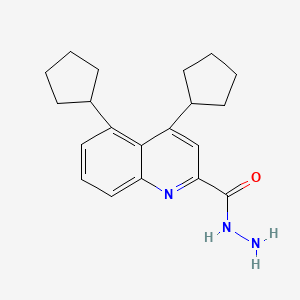
![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
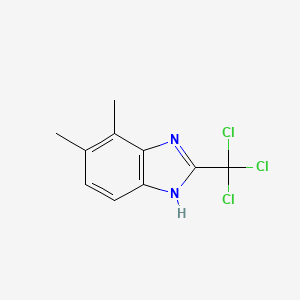
![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)
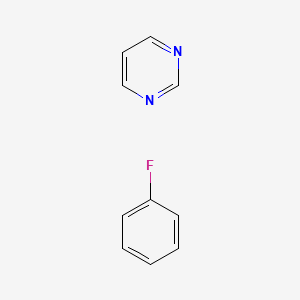
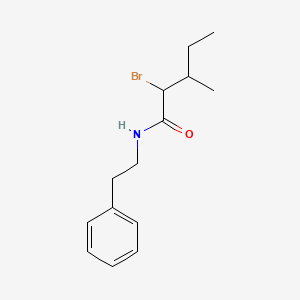
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
